Tenuifoliside C

描述

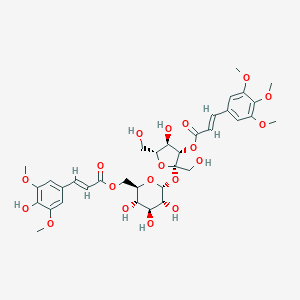

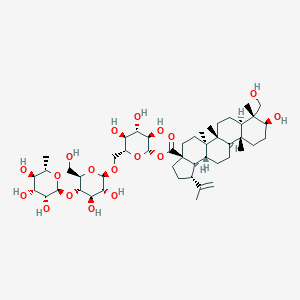

细叶远志苷C 是一种从远志(Polygala tenuifolia)根部分离得到的生物活性化合物,远志是一种传统中药。 它以其对乳酸脱氢酶的抑制作用以及其在抑制 CYP2E1 催化的氯唑沙宗 6-羟基化中的重要作用而闻名

准备方法

合成路线和反应条件: 细叶远志苷C 可以从野生远志植物中分离得到。 提取过程涉及使用甲醇等溶剂溶解化合物,然后使用高效液相色谱 (HPLC) 等纯化技术来实现高纯度 .

工业生产方法: 细叶远志苷C 的工业生产主要依靠从天然来源提取。该过程涉及收获远志根,干燥,然后使用溶剂提取方法来分离化合物。 提取后的产品然后使用 HPLC 等技术纯化,以确保纯度 ≥98% .

化学反应分析

反应类型: 细叶远志苷C 经历各种化学反应,包括水解和异构化。 该化合物在碱性条件下易于降解,导致水解和异构化反应,例如顺反异构、酮-烯醇互变异构和旋光异构 .

常用试剂和条件:

水解: 通常发生在水溶液中,尤其是在碱性条件下。

异构化: 可以通过 pH 和温度的变化来诱导。

形成的主要产物: 细叶远志苷C 的降解产物包括各种异构体和水解形式,可以使用超高效液相色谱-四极杆飞行时间质谱 (UHPLC-Q-TOF/MS) 来鉴定 .

科学研究应用

细叶远志苷C 在科学研究中有着广泛的应用,特别是在医药领域。 它被用作乳酸脱氢酶抑制剂,并在抑制 CYP2E1 催化的氯唑沙宗 6-羟基化方面显示出潜力 。这使得它在药物代谢和药代动力学研究中具有价值。 此外,细叶远志苷C 正在研究其神经保护作用,特别是在阿尔茨海默病和帕金森病等神经疾病的背景下 .

作用机制

细叶远志苷C 主要通过抑制乳酸脱氢酶和 CYP2E1 酶来发挥作用 。该化合物的神经保护作用归因于其抗氧化特性,这有助于减少氧化应激并防止神经元损伤。 它还影响神经递质释放和受体激活,有助于其在神经系统疾病中的潜在治疗作用 .

类似化合物:

- 细叶远志苷A

- 细叶远志苷B

- 远志黄酮 III

比较: 细叶远志苷C 与细叶远志苷A 和细叶远志苷B 一样,是远志的主要药理活性成分 。虽然这三种化合物都具有类似的抑制 CYP2E1 等酶的作用,但细叶远志苷C 特别以其更高的效力和稳定性而闻名。 此外,细叶远志苷C 已显示出独特的神经保护特性,使其成为神经疾病研究中的一种有价值的化合物 .

相似化合物的比较

- Tenuifoliside A

- Tenuifoliside B

- Polygalaxanthone III

Comparison: Tenuifoliside C, along with Tenuifoliside A and Tenuifoliside B, are major pharmacologically active ingredients in Radix Polygalae . While all three compounds share similar inhibitory effects on enzymes like CYP2E1, this compound is particularly noted for its higher potency and stability. Additionally, this compound has shown unique neuroprotective properties, making it a valuable compound for research in neurological diseases .

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O19/c1-45-19-10-17(11-20(46-2)27(19)40)6-8-25(38)50-15-24-28(41)30(43)31(44)34(51-24)54-35(16-37)33(29(42)23(14-36)53-35)52-26(39)9-7-18-12-21(47-3)32(49-5)22(13-18)48-4/h6-13,23-24,28-31,33-34,36-37,40-44H,14-16H2,1-5H3/b8-6+,9-7+/t23-,24-,28-,29-,30+,31-,33+,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGMZCFZCYRJAG-KQTMLTHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701099966 | |

| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139726-37-7 | |

| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139726-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenuifoliside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139726377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENUIFOLISIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVZ4W45F47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is tenuifoliside C and where is it found?

A1: this compound is an acylated sucrose, a type of oligosaccharide ester, primarily found in the roots of Polygala tenuifolia Willd., also known as Yuan Zhi. [, ] This plant is traditionally used in Chinese medicine.

Q2: Can you describe the structural characteristics of this compound?

A2: While a specific molecular formula and weight are not provided in the provided research excerpts, we can deduce some structural information. This compound is a sucrose molecule esterified with specific acyl groups. One of these is a sinapoyl group, linked to the sucrose via an ester bond at the 3′ position. [] Further structural elucidation would require additional spectroscopic data, such as NMR and high-resolution mass spectrometry.

Q3: How is this compound typically extracted and what analytical methods are used for its quantification?

A3: Researchers have employed several techniques to extract and isolate this compound from Polygala tenuifolia. These include conventional ethanol extraction followed by various chromatographic methods like silica gel, ODS, gelatum, polyamide, and MCI. [] A more recent approach combines microwave-assisted extraction with countercurrent chromatography using a specific solvent system for increased efficiency. [] For quantification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed. [, , , ]

Q4: What is known about the stability of this compound?

A4: Studies indicate that this compound, like other oligosaccharide esters, is susceptible to degradation in aqueous solutions, particularly under alkaline conditions. [] Its stability is influenced by both temperature and pH. The degradation pathways primarily involve hydrolysis and isomerization reactions, including cis-trans isomerism, keto-enol tautomerism, and optical isomerism. [] Specific details regarding its stability under various storage conditions or formulation strategies are not detailed in the provided excerpts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)